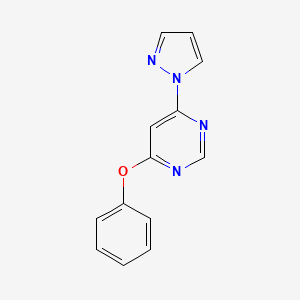

4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine

Description

Contextualization of Substituted Pyrimidines in Advanced Organic Synthesis and Chemical Biology

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. numberanalytics.comgrowingscience.com This structural framework is of immense importance as it is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and various synthetic compounds, including barbiturates. numberanalytics.comwikipedia.org The pyrimidine (B1678525) scaffold is a cornerstone in drug discovery and development due to its synthetic accessibility and structural diversity. nih.gov Its derivatives have demonstrated a vast array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. growingscience.comnih.govorientjchem.org

In organic synthesis, the pyrimidine ring's electron-deficient nature facilitates nucleophilic aromatic substitution at the 2, 4, and 6 positions, while electrophilic substitution is more challenging and typically occurs at the 5-position. numberanalytics.comwikipedia.org This reactivity profile allows for extensive functionalization, enabling chemists to create large libraries of substituted pyrimidines for biological screening. growingscience.com The synthesis of pyrimidines can be achieved through various established methods, such as the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines, as well as through multicomponent reactions like the Biginelli reaction. wikipedia.org These synthetic strategies provide versatile pathways to complex pyrimidine derivatives. orientjchem.orgacs.org The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and its capacity to form hydrogen bonds contribute to its frequent incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties. nih.gov

Historical Development and Academic Significance of Related Pyrimidine and Pyrazole (B372694) Scaffolds

The history of pyrimidine chemistry dates back to the early 19th century with the discovery of derivatives like alloxan, which was isolated by Brugnatelli in 1818 through the oxidation of uric acid. growingscience.comwikipedia.org However, the laboratory synthesis of the parent pyrimidine ring was not accomplished until 1879 by Grimaux. wikipedia.org Subsequent work by Pinner and Gabriel further elucidated the synthesis and structure of pyrimidine compounds. wikipedia.org Throughout the 20th century, extensive research solidified the chemical principles of pyrimidines and uncovered their profound biological roles, particularly as essential building blocks of DNA and RNA. growingscience.commdpi.com

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, shares a similarly rich history and significance. researchgate.net The classical Knorr pyrazole synthesis, involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, is a foundational method for creating substituted pyrazoles. researchgate.netnih.gov This and other synthetic routes, such as cycloaddition reactions, have made pyrazole derivatives readily accessible. nih.gov The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive molecules, from pharmaceuticals like the anticoagulant apixaban (B1684502) to agricultural fungicides. nih.govnih.gov Its value lies in its drug-like properties, synthetic versatility, and its function as a bioisosteric replacement for other groups. nih.gov The combination of pyrimidine and pyrazole rings into single molecules is a modern strategy aimed at creating novel compounds with potentially enhanced or unique biological activities, drawing upon the established strengths of each individual scaffold. mdpi.commdpi.com

Rationale and Academic Research Focus for 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine

The academic interest in this compound is driven by the recognized potential of pyrazole-pyrimidine hybrids as potent biological agents. The core rationale is to leverage the pharmacophoric properties of both the pyrazole and pyrimidine rings within a single molecular entity. mdpi.comnih.gov This scaffold is a bioisostere of purine, which allows it to interact with a variety of biological targets. mdpi.com

Research has shown that pyrazole-pyrimidine derivatives are effective inhibitors of protein kinases (PKs), a class of enzymes often dysregulated in diseases like cancer. nih.gov For example, compounds containing a pyrazole ring attached to a pyrimidine or a related scaffold have been developed as inhibitors for targets such as Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The design of such molecules often involves a "scaffold-hopping" strategy, where a known core, like a quinazoline (B50416) or another pyrimidine derivative, is replaced by a pyrazole-pyrimidine framework to improve potency or drug-like properties. nih.govnih.gov

The specific structure of this compound suggests a deliberate design:

The pyrazolo[3,4-d]pyrimidine core, an isomer of the title compound's basic structure, is a well-established scaffold for targeting EGFR-TKIs (Tyrosine Kinase Inhibitors). nih.gov

The pyrazole moiety is crucial for binding in the ATP pocket of many kinases, often forming key hydrogen bonds. nih.govnih.gov

The phenoxy group can occupy hydrophobic pockets within the target protein's binding site, potentially enhancing binding affinity and selectivity. nih.gov

Therefore, the primary research focus for this compound and its analogues is their evaluation as inhibitors of specific protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Overview of the Current Research Landscape on this compound and its Analogues

The current research landscape is rich with studies on various pyrazole-pyrimidine-based scaffolds, highlighting their potential as therapeutic agents. While direct studies on this compound are not extensively published, research on its close analogues and isomers provides a clear picture of the field's direction. These investigations focus on synthesis, structure-activity relationship (SAR) studies, and biological evaluation, primarily in oncology and immunology. nih.govacs.org

Key research areas include:

Anticancer Activity: Many pyrazole-pyrimidine derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines. mdpi.comnih.gov For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors for cancer treatment. nih.gov

Anti-inflammatory Agents: The p38 MAP kinase is a key target in inflammatory pathways. A series of 5-amino-1H-pyrazol-4-yl ketones were discovered and optimized as highly selective p38 inhibitors, demonstrating the potential of the pyrazole scaffold in this therapeutic area. nih.gov

Immunomodulators: Small-molecule inhibitors of the PD-1/PD-L1 interaction are a promising strategy in cancer immunotherapy. Recently, a scaffold-hopping approach led to the development of pyrazole-containing derivatives as potent inhibitors of this interaction. acs.org

Antiviral Agents: The pyrazole and pyran frameworks have been used to design antiviral medications. mdpi.com Pyrano[2,3-c]pyrazoles, which combine a pyran ring with a pyrazole, have shown efficacy against human coronaviruses. mdpi.com

The data below summarizes the activity of several representative pyrazole-pyrimidine analogues, illustrating the typical biological activities and potencies being investigated.

This overview indicates that the fusion of pyrazole and pyrimidine rings creates a versatile and privileged scaffold in modern drug discovery, with ongoing efforts to synthesize and evaluate new analogues for various therapeutic applications. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-5-11(6-3-1)18-13-9-12(14-10-15-13)17-8-4-7-16-17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMRGNAOABAKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC(=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280141 | |

| Record name | 4-Phenoxy-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-10-5 | |

| Record name | 4-Phenoxy-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114834-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxy-6-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine

Retrosynthetic Analysis of the 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine Scaffold

Retrosynthetic analysis of this compound identifies the most logical bond disconnections to reveal potential starting materials. The target structure is composed of three key moieties: a central pyrimidine (B1678525) ring, a phenoxy group at the C4 position, and a 1H-pyrazol-1-yl group at the C6 position.

The most straightforward retrosynthetic approach involves two key disconnections at the pyrimidine core: the C4-O bond of the phenoxy ether and the C6-N bond of the pyrazole (B372694) substituent. This strategy points to a di-substituted pyrimidine as a central precursor, such as 4,6-dichloropyrimidine (B16783). The corresponding synthons would then be phenol (B47542) and 1H-pyrazole.

This primary disconnection strategy is outlined below:

Disconnection 1 (C-N bond): The bond between the pyrimidine C6 and the pyrazole N1 is disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction where pyrazole (or its anion) acts as the nucleophile, displacing a leaving group (e.g., a halogen) from the C6 position of a 4-phenoxy-6-halopyrimidine intermediate.

Disconnection 2 (C-O bond): The ether linkage between the pyrimidine C4 and the phenoxy oxygen is disconnected. This points to another SNAr reaction, where a phenoxide ion displaces a leaving group from the C4 position of the pyrimidine ring.

This leads to a convergent synthesis plan where 4,6-dichloropyrimidine serves as a readily available starting material. The synthesis would proceed via two sequential SNAr reactions with phenol and 1H-pyrazole. The order of these additions is a key consideration in the synthetic design to manage selectivity and reactivity.

An alternative retrosynthetic route would involve constructing the pyrimidine ring itself from acyclic precursors that already contain the pyrazole or phenoxy fragments. For example, one could envision a condensation reaction between a pyrazole-containing amidine and a three-carbon electrophilic synthon that incorporates the phenoxy group. However, the sequential substitution on a pre-formed dihalopyrimidine ring is generally the more common and versatile approach.

Strategies for the Construction and Derivatization of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold, and numerous methods exist for its construction and subsequent functionalization. growingscience.comorientjchem.org These strategies are crucial for accessing the precursors needed for the synthesis of this compound.

Construction of the Pyrimidine Core

The formation of the pyrimidine ring can be achieved through various cyclization reactions. A common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. Strategic structural modifications can be made by choosing appropriately substituted starting materials, allowing for the generation of mono-, di-, tri-, and tetra-substituted pyrimidine derivatives. nih.gov

Multicomponent reactions (MCRs) have also gained prominence as they allow for the assembly of the pyrimidine core in a single step from three or more starting materials, which is an efficient and atom-economical approach. growingscience.com For instance, a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) can yield a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org

| Method | Starting Materials | Reagents/Catalyst | Key Features | Reference |

| Chalcone Cyclization | Chalcone, Guanidine hydrochloride | NaOH, Ethanol | Simple and economical route to substituted pyrimidines. | nih.gov |

| Three-Component Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| Three-Component Tandem Reaction | Ketone, NH₄OAc, DMF-DMA | NH₄I | Metal- and solvent-free conditions; good functional group tolerance. | organic-chemistry.org |

| Base-Promoted Annulation | Allylic compounds, Amidines | O₂ (oxidant) | Forms polysubstituted pyrimidines via C(sp³)-H and C(sp²)-H functionalization. | organic-chemistry.org |

Derivatization of the Pyrimidine Core

Once the pyrimidine ring is formed, derivatization is often accomplished through substitution reactions, especially on halopyrimidines. Pyrimidines containing halogen atoms at the 2-, 4-, or 6-positions are excellent starting points for introducing various aryl, alkyl, or heteroaryl groups via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates these substitutions. researchgate.net For the synthesis of the target molecule, a 4,6-dihalopyrimidine is the ideal intermediate, allowing for sequential displacement of the halogens by the phenoxy and pyrazolyl nucleophiles.

Introduction and Functionalization of the Phenoxy Moiety in Pyrimidine Systems

The introduction of the phenoxy group onto the pyrimidine scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a halopyrimidine with a phenol in the presence of a base.

The key steps are:

Deprotonation: A suitable base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the phenol, generating the more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide ion attacks the electron-deficient carbon atom of the pyrimidine ring that bears a leaving group, typically a halogen like chlorine.

Elimination: The leaving group is expelled, restoring the aromaticity of the pyrimidine ring and forming the C-O ether bond.

This method has been successfully applied to synthesize various 4-phenoxy-pyrimidine derivatives. rsc.org The reaction conditions, such as solvent (e.g., DMF, DMSO) and temperature, can be optimized to achieve high yields.

Functionalization of the phenoxy moiety itself is most readily accomplished by using a pre-functionalized phenol in the SNAr reaction. For example, reacting a 4,6-dichloropyrimidine with 4-methoxyphenol (B1676288) would yield a product with a methoxy (B1213986) group on the phenoxy ring. This approach allows for the introduction of a wide array of electronic and steric diversity to this part of the molecule.

Introduction and Functionalization of the 1H-Pyrazol-1-yl Moiety in Pyrimidine Systems

The attachment of a 1H-pyrazol-1-yl group to a pyrimidine ring is a common transformation in medicinal chemistry. researchgate.net This is also predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen atom of a pyrazole ring acts as the nucleophile. nih.gov

The reaction typically involves a halopyrimidine intermediate (e.g., 4-chloro-6-phenoxypyrimidine) and 1H-pyrazole in the presence of a base. The base (e.g., K₂CO₃, NaH) deprotonates the pyrazole N-H, increasing its nucleophilicity for the attack on the pyrimidine ring. This synthetic approach allows for the construction of the pyrazole-pyrimidine linkage. acs.orgnih.gov

A significant challenge in this step is the regioselectivity of the N-alkylation of the pyrazole ring, as pyrazoles have two reactive nitrogen atoms. The choice of reaction conditions and the substitution pattern on the pyrazole ring can influence which nitrogen atom attacks the pyrimidine core. nih.gov

Functionalization of the pyrazole moiety can be achieved in two main ways:

Using Pre-functionalized Pyrazoles: This is the most direct method, where a substituted pyrazole is used in the initial coupling reaction. nih.gov

Post-Coupling Derivatization: After the pyrazolylpyrimidine scaffold is assembled, further functionalization can be performed directly on the pyrazole ring. An example is the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents, which allows for the clean introduction of halogens onto the pyrazole portion of the fused system. nih.gov

| Method | Reactants | Conditions | Key Features | Reference |

| SNAr Reaction | 4-Chloro-6-phenoxypyrimidine, 1H-Pyrazole | K₂CO₃, Acetone, RT | Standard method for N-arylation of pyrazole. | nih.gov |

| Cyclocondensation | 3-Amino-1H-pyrazole, β-Dicarbonyl compound | Acetic acid, Reflux | Forms a fused pyrazolo[1,5-a]pyrimidine (B1248293) system. | researchgate.netrsc.org |

| Suzuki Coupling | Bromo-pyrazolo[1,5-a]pyrimidine, Boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Introduces aryl or heteroaryl groups at specific positions. | nih.govnih.gov |

| Direct Halogenation | Pyrazolo[1,5-a]pyrimidine | PIDA, KX (X=I, Br, Cl), H₂O | Regioselective C3-halogenation of the pyrazole ring under green conditions. | nih.gov |

Catalytic Approaches and Mechanistic Aspects in the Synthesis of this compound

While traditional SNAr reactions are effective, catalytic methods offer milder conditions and broader substrate scope. Transition-metal catalysis, particularly with palladium and copper, is instrumental in forming the C-N and C-O bonds required for the target scaffold.

Catalytic Approaches:

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be employed to form the C-N bond between the pyrimidine and pyrazole rings. This method is known for its high efficiency and tolerance of diverse functional groups. rsc.org Similarly, palladium-catalyzed C-O coupling reactions can form the phenoxy ether bond.

Copper-Catalyzed Reactions: Copper catalysts are also effective for C-N and C-O bond formation and can be a more economical alternative to palladium. mdpi.com Copper-catalyzed tandem reactions have been developed for the synthesis of complex pyrimidine derivatives. mdpi.com

Heterogeneous Catalysis: The use of solid catalysts, such as nanoparticles of NaX Zeolite, represents an environmentally benign approach. researchgate.net These catalysts can be easily recovered and reused, simplifying product purification and reducing waste. researchgate.net

Mechanistic Aspects: The primary mechanism for the sequential synthesis of this compound from a 4,6-dihalopyrimidine is the Nucleophilic Aromatic Substitution (SNAr). The mechanism proceeds through a two-step addition-elimination sequence. A nucleophile (phenoxide or pyrazolide) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the pyrimidine ring.

For post-synthesis functionalization, such as the direct halogenation of the pyrazole ring, the mechanism is proposed to be an electrophilic substitution. nih.gov A hypervalent iodine(III) reagent activates the halide, which is then attacked by the electron-rich pyrazole ring, leading to regioselective halogenation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com Traditional methods often rely on hazardous solvents and toxic reagents, but sustainable alternatives are now widely adopted. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of the target compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance reaction efficiency, often under solvent-free conditions. rasayanjournal.co.inresearchgate.net This technique has been successfully used for the synthesis of various pyrimidine and pyrazolopyrimidine systems. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times, particularly in heterogeneous systems. researchgate.netjmaterenvironsci.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.injmaterenvironsci.com Water is an especially attractive solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com

Solvent-Free Reactions (Mechanochemistry): Performing reactions by grinding solid reactants together (mechanochemistry) eliminates the need for solvents entirely, reducing waste and simplifying workup procedures. researchgate.netnih.gov This has been used for the iodination of pyrimidine derivatives. nih.gov

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, minimizes waste by allowing for lower reaction temperatures and enabling catalyst recycling. researchgate.netrasayanjournal.co.in

| Green Method | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction time, higher yields, energy efficiency. | nih.govrasayanjournal.co.inresearchgate.net |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce chemical reactions. | Shorter reaction times, improved yields, effective for heterogeneous reactions. | researchgate.netjmaterenvironsci.com |

| Aqueous Media | Uses water as the reaction solvent. | Environmentally safe, low cost, simplifies chemical generation. | jmaterenvironsci.com |

| Solvent-Free Grinding | Reactants are ground together in the solid state. | Eliminates solvent waste, simple procedure, short reaction times. | researchgate.netnih.gov |

| Reusable Catalysts | Employs catalysts that can be recovered and reused (e.g., zeolites). | Reduces waste, lowers cost, promotes sustainability. | researchgate.netrasayanjournal.co.in |

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound and its Derivatives

Controlling selectivity is paramount in the synthesis of complex molecules to ensure the desired isomer is formed exclusively or preferentially. numberanalytics.comnumberanalytics.com

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis starting from a 4,6-dihalopyrimidine, the two halogen positions are electronically similar. However, their reactivity can be differentiated if the incoming nucleophiles (phenoxide and pyrazolide) have significantly different steric bulk or if one substitution electronically deactivates the ring towards the second substitution. The sequential nature of the synthesis relies on controlling reaction conditions (e.g., temperature, stoichiometry) to favor monosubstitution before proceeding to the second substitution.

Regioselectivity: Regioselectivity is a critical consideration, particularly in two key steps:

Substitution on the Pyrimidine Ring: In asymmetrically substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack is highly regioselective, favoring the C4 position. researchgate.net For a 4,6-dihalopyrimidine, the positions are equivalent until the first substitution occurs. The regioselectivity of a second, different substitution would depend on the electronic influence of the first group.

N-Alkylation of the Pyrazole Ring: This is the most significant regiochemical challenge. An unsymmetrically substituted pyrazole can react at either of its two ring nitrogens, leading to two possible regioisomers. The outcome is influenced by factors such as the steric and electronic nature of substituents on the pyrazole ring, the nature of the base and counter-ion, and the reaction solvent. nih.gov Controlling this step is essential to ensure the formation of the correct 1-(pyrimidin-6-yl)-1H-pyrazole isomer. For example, methods have been developed to control the regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines by careful choice of the 1,3-biselectrophilic system. nih.gov

Stereoselectivity: The parent compound, this compound, is achiral and thus has no stereoisomers. However, stereoselectivity becomes important when synthesizing derivatives that contain stereocenters. For example, if a chiral substituted phenol or a pyrazole with a stereocenter on a substituent is used, the resulting product will be chiral. In such cases, the synthesis would need to either start from an enantiopure building block or employ a method for asymmetric synthesis or chiral separation. The introduction of stereogenic carbons can be relevant in derivatives, such as in dihydropyrimidinones where the C4 carbon can be chiral. researchgate.net

Advanced Structural and Conformational Analysis of 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine

Theoretical and Computational Predictions of Molecular Geometry and Electronic Structure

The predicted molecular structure would feature a planar pyrimidine (B1678525) ring and a nearly planar pyrazole (B372694) ring. The phenoxy group is connected to the pyrimidine ring via an oxygen atom, and the pyrazolyl group is attached through a nitrogen atom. The key geometric parameters, including selected bond lengths and angles, can be estimated based on standard values for similar heterocyclic systems and are presented in Table 1.

Table 1: Predicted Bond Lengths and Angles for 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine This table presents hypothetical data based on standard bond lengths and angles for related chemical structures, as direct experimental data for the title compound is not readily available.

| Bond/Angle | Predicted Value |

| C-O (phenoxy) | ~1.36 Å |

| C-N (pyrimidine-pyrazole) | ~1.38 Å |

| N-N (pyrazole) | ~1.35 Å |

| C=N (pyrimidine) | ~1.33 Å |

| C-C (aromatic) | ~1.39 Å |

| C-O-C angle | ~118° |

| C-N-N angle (pyrazole) | ~108° |

The electronic structure of the molecule is characterized by a delocalized π-system extending over the pyrimidine and pyrazole rings. The phenoxy group, being an electron-donating group, can influence the electron density distribution within the pyrimidine ring. Molecular orbital calculations, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can reveal regions of high electron density and potential sites for electrophilic or nucleophilic attack. uni.lu The HOMO is likely to be localized on the phenoxy and pyrazole rings, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

Analysis of Conformational Preferences and Dynamics of this compound

The conformational flexibility of this compound arises primarily from the rotation around the C-O bond of the phenoxy group and the C-N bond linking the pyrazole ring to the pyrimidine ring. These rotations give rise to different spatial arrangements of the aromatic rings relative to each other.

Similarly, the orientation of the pyrazole ring relative to the pyrimidine ring is defined by the torsion angle around the C-N bond. While free rotation might be expected, steric clashes between the pyrazole and pyrimidine rings could lead to preferred, non-planar conformations. Computational studies on related pyrazolyl-pyrimidine systems can help to identify the low-energy conformers and the energy barriers for rotation.

Intermolecular Interactions and Supramolecular Arrangements in the Solid State (e.g., X-ray Crystallography focusing on hydrogen bonding, π-stacking)

In the absence of a specific crystal structure for this compound, the potential intermolecular interactions in the solid state can be inferred from the analysis of related compounds. nih.gov The primary forces governing the supramolecular assembly are expected to be hydrogen bonding and π-stacking interactions.

The pyrimidine and pyrazole rings contain nitrogen atoms that can act as hydrogen bond acceptors. If any protic solvents are present during crystallization, they could form hydrogen bonds with these nitrogen atoms. In an unsolvated crystal, weak C-H···N hydrogen bonds may be observed, where hydrogen atoms from the aromatic rings interact with the nitrogen atoms of adjacent molecules. nih.gov

π-stacking interactions are likely to be a dominant feature in the crystal packing. The planar aromatic rings of the phenoxy, pyrimidine, and pyrazole moieties can stack on top of each other, leading to stabilizing π-π interactions. The relative arrangement of the stacked rings can vary, including face-to-face and offset-stacking geometries. Analysis of the crystal structure of a related compound, bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]}, reveals the presence of C-H···π interactions, which are also expected to play a role in the packing of this compound. nih.gov

Table 2: Potential Intermolecular Interactions in the Solid State This table outlines the likely intermolecular interactions based on the functional groups present in the molecule and data from related crystal structures.

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | Pyrimidine N, Pyrazole N (acceptors); Aromatic C-H (donors) |

| π-π Stacking | Phenoxy, Pyrimidine, and Pyrazole rings |

| C-H···π Interactions | Aromatic C-H donors and aromatic ring π-systems |

Solution-State Conformation and Aggregation Behavior (e.g., advanced spectroscopic techniques for dynamic studies)

In solution, the conformational dynamics of this compound can be investigated using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov Variable-temperature NMR studies can provide information on the rotational barriers around the C-O and C-N bonds. The chemical shifts of the protons on the phenoxy and pyrazole rings will be sensitive to their spatial proximity to the pyrimidine ring, and changes in these shifts with temperature can indicate the presence of different conformers in equilibrium.

The aggregation behavior of the molecule in solution can also be studied. Depending on the solvent and concentration, π-stacking interactions may lead to the formation of dimers or larger aggregates. nih.gov This can be detected by techniques such as concentration-dependent NMR or UV-Vis spectroscopy, where changes in the absorption spectrum might indicate intermolecular electronic interactions. nepjol.info

Impact of Substituents on the Overall Molecular Architecture of Pyrimidine Derivatives

The molecular architecture of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Electron-donating groups, such as the phenoxy group in the title compound, can increase the electron density of the pyrimidine ring, affecting its reactivity and the strength of its intermolecular interactions.

Conversely, electron-withdrawing groups would decrease the electron density. The steric bulk of substituents also plays a crucial role. Large substituents can force adjacent rings to adopt more twisted conformations to alleviate steric strain. For instance, in related pyrazol-4-yl-pyridine compounds, even subtle chemical modifications can influence their binding properties in biological systems, which is intrinsically linked to their three-dimensional structure. The introduction of different substituents on the phenoxy or pyrazole rings of this compound would be expected to modulate its conformational preferences and solid-state packing.

Reactivity and Reaction Mechanisms of 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring is central to the chemical profile of 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine. As a diazine, the pyrimidine ring contains two nitrogen atoms, which are highly electronegative. This inherent property makes the ring electron-deficient and significantly influences its susceptibility to aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone of its reactivity. The nitrogen atoms withdraw electron density from the ring carbons, rendering them electrophilic and thus prone to attack by nucleophiles. In the context of this compound, the C4 and C6 positions are particularly activated. The presence of a good leaving group, such as the phenoxy group at the C4 position, facilitates these reactions.

Studies on similar pyrimidine systems demonstrate that substitution is a common and efficient process. For instance, chloro-substituted pyrimidines readily react with various nucleophiles. The reactivity of halopyridines, which are analogous to halopyrimidines, shows that they are often attacked by nucleophiles like amines to introduce new functional groups. nih.gov The general mechanism for SNAr reactions is widely accepted to proceed through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. youtube.com However, recent studies also provide evidence for concerted mechanisms in some SNAr reactions. youtube.com

In pyrimidines with leaving groups at both C2 and C4, nucleophilic attack preferentially occurs at the C4 position. stackexchange.com This selectivity is attributed to the greater stability of the intermediate formed during attack at C4, where the negative charge can be effectively delocalized by the ring nitrogens. stackexchange.com This principle suggests that in this compound, the C4-phenoxy bond is a primary site for nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr):

Conversely, electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult to achieve. The electron-withdrawing effect of the two nitrogen atoms deactivates the ring towards attack by electrophiles. youtube.com Compared to benzene, the rate of electrophilic substitution on nitrogen-containing heterocycles like pyridine (B92270) is significantly slower. jpsbr.org

Furthermore, the reaction conditions required for SEAr, which often involve strong acids, can lead to the protonation of the nitrogen atoms in the pyrimidine ring. jpsbr.org This protonation further increases the ring's deactivation, making electrophilic attack even less favorable. jpsbr.org Therefore, direct functionalization of the pyrimidine ring in this compound via electrophilic substitution is not a common synthetic strategy.

Transformations Involving the Phenoxy Ethers

The phenoxy group attached to the C4 position of the pyrimidine ring is not merely a passive substituent; it is an active participant in the compound's reactivity profile. Its primary role is that of a leaving group in nucleophilic aromatic substitution reactions.

The C4 position of the pyrimidine ring is electrophilic, and the phenoxide ion is a relatively stable leaving group, making the C-O ether bond susceptible to cleavage by strong nucleophiles. This transformation is a key step in the derivatization of the core scaffold. A variety of nucleophiles can be used to displace the phenoxy group, leading to a diverse range of substituted pyrimidines. For example, treatment with amines (R-NH2), alkoxides (R-O⁻), or thiolates (R-S⁻) would be expected to yield the corresponding 4-amino, 4-alkoxy, or 4-thioalkoxy pyrimidine derivatives.

This type of reaction is well-documented for related heterocyclic systems. For instance, the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the displacement of the chlorine atom to form the corresponding phenoxy derivative. rsc.org This demonstrates the facility of nucleophilic substitution at the C4 position of a pyrimidine ring. While direct studies on the cleavage of the phenoxy group in this compound are not detailed in the provided results, the principles of SNAr on electron-deficient heterocycles strongly support this reactivity. In other contexts, the cleavage of phenyl ethers can be achieved using strong acids like HBr or HI, which typically yield a phenol (B47542) and an alkyl halide. pearson.com However, in the case of an aryl ether attached to an activated pyrimidine ring, nucleophilic substitution is a more common pathway for cleavage.

Chemical Reactivity and Stability of the Pyrazolyl Moiety

The pyrazole (B372694) ring itself is generally stable under various reaction conditions, particularly those used to modify the pyrimidine ring. It is relatively resistant to both oxidation and reduction. The presence of the pyrazole moiety can, however, influence the electronic properties of the pyrimidine ring it is attached to.

While the pyrazole ring is generally less reactive towards electrophilic substitution than benzene, it can undergo reactions such as nitration or halogenation under specific conditions. However, in the context of the title compound, reactions are more likely to be directed at the more reactive pyrimidine ring. The nitrogen atoms of the pyrazole ring can be susceptible to alkylation, but this is less common when the pyrazole is already N-substituted as it is in this compound.

The primary role of the pyrazolyl moiety in this compound is often as a key structural element for biological activity. In many synthetic schemes involving pyrazolopyrimidines, the pyrazole ring is incorporated early and remains intact throughout subsequent transformations of the pyrimidine portion of the molecule. nih.gov

Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound predominantly proceeds via nucleophilic aromatic substitution (SNAr) at the C4 position. The kinetics and mechanistic pathways of these reactions are influenced by several factors.

Mechanistic Pathway: The classical mechanism for SNAr involves a two-step process:

Addition: The nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (phenoxide) is expelled, and the aromaticity of the pyrimidine ring is restored.

Recent computational and kinetic isotope effect (KIE) studies have provided evidence that some SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. youtube.comacs.org Whether the reaction is stepwise or concerted can depend on the specific nucleophile, leaving group, and substrate structure. acs.org For substitutions on pyrimidine, concerted mechanisms are considered likely. youtube.com

Reaction Kinetics: The rate of these derivatization reactions is dependent on several factors:

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Leaving Group Ability: The stability of the leaving group is crucial. The phenoxide ion is a reasonably good leaving group, facilitating the reaction.

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

Temperature: Like most reactions, increasing the temperature typically increases the reaction rate. nih.gov

A quantitative model for predicting the rates of SNAr reactions has been developed using descriptors such as the LUMO energy of the electrophile and molecular electrostatic potential (ESP) values, highlighting the importance of electronic effects in determining reactivity.

Below is a table summarizing expected SNAr reactions on the this compound scaffold based on the reactivity of similar systems.

| Nucleophile | Expected Product | General Conditions | Reference for Analogy |

|---|---|---|---|

| Amine (R-NH₂) | 4-Amino-6-(1H-pyrazol-1-yl)pyrimidine derivative | Heat, often in a polar solvent | nih.gov |

| Alkoxide (R-O⁻) | 4-Alkoxy-6-(1H-pyrazol-1-yl)pyrimidine derivative | Base (e.g., NaH) in an alcohol solvent | nih.gov |

| Thiolate (R-S⁻) | 4-(Alkylthio)-6-(1H-pyrazol-1-yl)pyrimidine derivative | Base (e.g., K₂CO₃) in a polar aprotic solvent | rsc.org |

| Sodium Azide (NaN₃) | 4-Azido-6-(1H-pyrazol-1-yl)pyrimidine derivative | Polar aprotic solvent (e.g., DMF) |

Role of this compound as a Synthetic Intermediate

Due to the reactivity profile described above, this compound serves as a valuable and versatile synthetic intermediate. It acts as a foundational scaffold upon which more complex molecules with desired properties, particularly for pharmaceutical applications, can be constructed.

The primary utility of this compound lies in its capacity for facile derivatization via nucleophilic aromatic substitution at the C4 position. The phenoxy group can be readily displaced by a wide array of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. pearson.com

For example, a series of 4-phenoxy-pyridine/pyrimidine derivatives were synthesized and evaluated as potent dual VEGFR-2/c-Met inhibitors, highlighting the importance of this class of compounds in developing anticancer agents. pearson.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, have been synthesized as selective kinase inhibitors. The synthesis of these complex molecules often starts from a core structure that can be readily functionalized.

The pyrazole moiety itself is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. stackexchange.comacs.org Therefore, this compound combines a reactive pyrimidine core, which allows for diversification, with a stable pyrazole group that is often essential for target binding. This makes it an ideal starting material for creating libraries of potential drug candidates. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involves the cyclocondensation of aminopyrazoles, followed by functionalization of the pyrimidine ring. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate a range of electronic and reactivity parameters. researchgate.netresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 1: Predicted Global Reactivity Descriptors for this compound (Theoretical Values)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | 0.189 | Capacity to accept electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 3.24 | Propensity to act as an electrophile |

Note: These values are illustrative and would be derived from specific DFT calculations.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, regions with positive potential (blue) indicate sites prone to nucleophilic attack.

Local reactivity is further detailed by Fukui functions (f(r)) and the dual descriptor (Δf(r)) . researchgate.net These descriptors pinpoint specific atoms within the molecule most susceptible to attack:

f+(r): For nucleophilic attack (where an electron is accepted).

f-(r): For electrophilic attack (where an electron is donated). mdpi.com

f0(r): For radical attack.

The dual descriptor helps to unambiguously identify sites for nucleophilic (Δf(r) < 0) or electrophilic (Δf(r) > 0) attack. researchgate.netsdiarticle4.com For this molecule, the nitrogen atoms of the pyrimidine ring are predicted to be primary sites for electrophilic interactions, a common feature in pyrimidine derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. eurasianjournals.com MD simulations are crucial for understanding the conformational landscapes and the influence of the solvent environment on the structure of this compound.

A typical MD simulation protocol involves:

System Setup: The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 298.15 K) and equilibrated at the target pressure (e.g., 1 atm) under an NVT (constant number of particles, volume, and temperature) followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system reaches a stable state.

Production Run: A long simulation (hundreds of nanoseconds) is performed to collect trajectory data for analysis. acs.org

Analysis of the MD trajectory provides information on:

Conformational Flexibility: The molecule is not rigid; the phenoxy and pyrazolyl rings can rotate around the bonds connecting them to the central pyrimidine ring. MD simulations can map the accessible conformations and the energy barriers between them. This is often visualized using Ramachandran-like plots for the key dihedral angles. The stability of different conformations, such as potential polymorphs, can be assessed. mdpi.com

Solvation Effects: The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions (RDFs). RDFs can reveal specific hydrogen bonding interactions between the nitrogen atoms of the pyrimidine and pyrazole rings and surrounding water molecules, which can significantly impact the molecule's solubility and biological activity.

Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's conformation over the simulation time.

Table 2: Key Parameters in MD Simulation of this compound (Illustrative Protocol)

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Defines the potential energy of the system | CHARMM, AMBER, GROMOS |

| Solvent Model | Represents water molecules | TIP3P, SPC/E |

| Ensemble | Statistical mechanics framework | NVT, NPT |

| Simulation Time | Duration of the production run | 100-500 ns |

| Analysis Metrics | Quantify dynamic properties | RMSD, RMSF, RDF, Dihedral Angles |

In Silico Prediction of Potential Binding Interactions with Macromolecular Targets (Focus on interaction modes)

Given the prevalence of pyrimidine and pyrazole scaffolds in kinase inhibitors, it is plausible that this compound could target protein kinases. nih.govnih.gov Molecular docking is the primary in silico tool used to predict the binding pose and affinity of a small molecule within the active site of a macromolecular target.

The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein, e.g., VEGFR-2, CDK2) and then using a docking algorithm (like AutoDock) to sample possible binding conformations. nih.gov The results are scored based on the predicted binding energy.

For this compound, docking studies into a typical kinase ATP-binding site would likely reveal the following interaction modes:

Hydrogen Bonding: The nitrogen atoms on the pyrimidine and pyrazole rings are potent hydrogen bond acceptors. They are expected to form crucial hydrogen bonds with backbone amide protons of hinge region residues in the kinase active site (e.g., Cys502 in FAK, or similar residues in other kinases). rsc.org This interaction is a hallmark of many Type I kinase inhibitors and serves as a key anchor for the molecule.

Hydrophobic Interactions: The phenoxy group and the phenyl ring of the pyrazole moiety provide significant hydrophobic surfaces. These are likely to engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site, such as leucine, valine, and isoleucine. rsc.org

Pi-Stacking/Pi-Cation Interactions: The aromatic systems of the phenoxy, pyrazole, and pyrimidine rings can participate in π-π stacking or T-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Table 3: Predicted Interaction Modes and Key Residues for this compound in a Kinase Active Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues (Example) |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine N1/N3, Pyrazole N2 | Hinge region backbone amides (e.g., Cys, Ala) |

| Hydrophobic Contact | Phenoxy ring, Pyrazole ring | Leu, Val, Ala, Ile, Met, Phe |

| π-π Stacking | Phenoxy, Pyrimidine, Pyrazole rings | Phe, Tyr, Trp, His |

Note: The specific residues would depend on the target kinase being modeled.

These docking predictions, ideally validated with longer MD simulations of the protein-ligand complex, provide a structural hypothesis for the molecule's mechanism of action and guide the rational design of analogues with improved binding affinity and selectivity. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Analogues (Theoretical framework)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netfrontiersin.org The fundamental principle is that the variations in the activity/property of a group of analogous compounds are dependent on the variations in their molecular structures.

For a series of analogues of this compound, a QSAR/QSPR study would follow a defined theoretical framework:

Dataset Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values against a specific target) or a specific property (e.g., solubility) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, or "descriptors," are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, molecular fingerprints. nih.gov

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and field-based descriptors (from CoMFA/CoMSIA). nih.govnih.gov

Model Building: A statistical or machine learning method is used to build a mathematical model that relates a subset of the calculated descriptors (the independent variables) to the biological activity (the dependent variable). Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Random Forest (RF)

Model Validation: The predictive power of the generated model is rigorously tested to ensure it is not a result of chance correlation. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds that were not used in model training (R²_pred). nih.gov

The resulting QSAR model, often expressed as an equation, can be used to predict the activity of new, unsynthesized analogues and provide insights into the structural features that are either beneficial or detrimental to activity. mdpi.com For example, a 3D-QSAR contour map might show that bulky, hydrophobic substituents are favored at the 4-position of the phenoxy ring, while hydrogen bond donors are disfavored near the pyrazole ring. rsc.org

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational chemistry is increasingly used to predict and optimize the synthesis of complex molecules. For a target like this compound, computational tools can assist in both designing a synthetic route and predicting the outcomes of specific reactions.

Predictive Modeling of Synthetic Pathways (Retrosynthesis): Computer-Aided Synthesis Planning (CASP) tools employ algorithms, often powered by machine learning and trained on vast databases of known chemical reactions, to propose viable retrosynthetic pathways. These programs deconstruct the target molecule into simpler, commercially available precursors.

For this compound, a likely retrosynthetic disconnection would be at the C-O bond of the phenoxy ether and the C-N bond connecting the pyrazole to the pyrimidine. This suggests key precursors such as a di-halopyrimidine (e.g., 4,6-dichloropyrimidine), phenol (B47542), and pyrazole. The model would then suggest reaction conditions for the sequential nucleophilic aromatic substitution reactions.

Predicting Reaction Outcomes: Machine learning models can predict the major product of a chemical reaction given a set of reactants and reagents. researchgate.net These models learn the underlying patterns of chemical reactivity from reaction databases. For the synthesis of pyrimidine analogues, these tools could predict the regioselectivity of a substitution reaction or the likelihood of side-product formation.

Furthermore, DFT calculations can be employed to model the reaction mechanism of a specific synthetic step. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy barriers for competing reaction pathways. This allows for a rational selection of reaction conditions (e.g., temperature, catalyst) to favor the desired product and improve reaction yield. For instance, modeling the nucleophilic substitution of a halogen on the pyrimidine ring by phenol versus pyrazole can help determine the optimal order of synthetic steps.

Mechanistic Biological and Biochemical Investigations of 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine Excluding Clinical Applications

Enzyme Kinetic and Mechanistic Studies of Interaction

Detailed enzyme kinetic and mechanistic studies specifically investigating the interaction of 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine with purified enzymes are not available in the current body of scientific literature. While the broader class of pyrazolopyrimidines is known for activity as kinase inhibitors, specific IC50 values, inhibition constants (Kᵢ), or mechanisms of action (e.g., competitive, non-competitive, uncompetitive) for the title compound have not been reported. nih.gov

Receptor Binding Profiling and Ligand-Protein Interaction Analysis (Focus on binding sites and affinities)

A specific receptor binding profile for this compound is not publicly documented. There are no available studies detailing its binding affinities (e.g., Kᵢ, Kd, or IC50 values) for a panel of receptors or specific ligand-protein interaction analyses, such as X-ray crystallography or computational docking studies, that would define its binding site and mode of interaction.

Mechanistic Characterization of Cellular Pathway Modulation in vitro (e.g., specific protein-protein interactions, signaling cascade disruption at a molecular level)

In vitro studies characterizing how this compound modulates specific cellular pathways are not described in the available literature. Research detailing its effects on specific protein-protein interactions or its ability to disrupt signaling cascades at a molecular level has not been published.

Design and Application of this compound as a Chemical Probe for Biological Research

There is no evidence in the scientific literature to suggest that this compound has been designed or utilized as a chemical probe. The development of a chemical probe requires extensive characterization of potency, selectivity, and mechanism of action, which is not available for this compound.

Elucidation of Structure-Mechanism Relationships for this compound Analogues

While data on the specific title compound is scarce, structure-activity relationship (SAR) studies on analogous pyrazolyl-pyrimidine scaffolds provide valuable insights into the mechanistic determinants of their biological activity. The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, often acting as an analogue of the adenine (B156593) base. nih.gov Modifications at various positions of the pyrazole (B372694) and pyrimidine (B1678525) rings significantly influence target affinity and selectivity.

Analogues Targeting Kinases: The pyrazolopyrimidine core is a common feature in kinase inhibitors. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). mdpi.com In this series, the bioisosteric replacement of a phenylsulfonamide group with a pyrazole motif led to compounds with nanomolar inhibitory activity. The SAR analysis revealed that the N-alkylation of the pyrazole ring attached to the C2-amine was detrimental to activity. mdpi.com This suggests that the unsubstituted NH of the pyrazole is crucial for interaction within the kinase active site, likely forming a key hydrogen bond.

| Compound | Modification on C2-NH Pyrazole | CDK2 Kᵢ (µM) |

|---|---|---|

| Scaffold Core | Unsubstituted (N-H) | 0.005 - 0.007 |

| Analogue | N-Methyl | >10 |

| Analogue | N-Ethyl | >10 |

Analogues Targeting G-Protein Coupled Receptors (GPCRs): In the development of antagonists for the adenosine (B11128) A₂A receptor, a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines were synthesized. nih.gov Researchers hypothesized that reducing lipophilicity by using a pyrazole substituent at the C2 position could decrease off-target effects like CYP450 inhibition. This modification, combined with various heterocyclic groups at the C6 position, led to highly potent and selective A₂A antagonists. The unsubstituted pyrazole at C2 was found to be beneficial for both potency and metabolic stability. nih.gov

| Compound ID | C4-Substituent | C6-Substituent | A₂A Binding Affinity (Kᵢ, nM) |

|---|---|---|---|

| 10 | (R)-2-(methoxymethyl)pyrrolidine | Pyridine (B92270) | 0.22 |

| 12 | (R)-2-(methoxymethyl)pyrrolidine | Pyrazine | 55 |

| 11 | (R)-2-(methoxymethyl)pyrrolidine | Pyrimidine | 181 |

Analogues with Herbicidal Activity: A series of 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives, which are close analogues of the title compound, were synthesized and evaluated as potential pigment biosynthesis inhibitors. nih.gov In these molecules, the phenoxy group at C6 is replaced by various alkynyloxy chains. The results indicated that these compounds induced bleaching activity in weeds, with the length and structure of the alkynyloxy chain influencing the potency and selectivity. Compound 5h from this series, featuring a specific alkynyloxy substituent, showed potent inhibition of chlorophyll (B73375) levels in certain grass species. nih.gov This demonstrates that the C6 substituent is a critical determinant of biological activity for this scaffold.

Rational Design and Synthesis of 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine Analogues

Strategies for Structural Modification and Diversification

The diversification of the 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine core relies on established and versatile synthetic methodologies to generate libraries of analogues for biological screening. A primary strategy involves a multi-step synthesis beginning with a di-substituted pyrimidine (B1678525), which acts as a scaffold for sequential additions of the pyrazole (B372694) and phenoxy moieties.

A common and effective starting material is a di-halogenated pyrimidine, such as 5-substituted-2,4-dichloropyrimidine or 4,6-dichloropyrimidine (B16783). nih.govnih.gov The differential reactivity of the halogenated positions allows for controlled, stepwise nucleophilic aromatic substitution (SNAr) reactions. For instance, one halogen can be selectively displaced by a pyrazole derivative, followed by the substitution of the second halogen with a phenoxide or other nucleophile. This sequential approach is fundamental for building a diverse range of analogues.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, represent another powerful tool for diversification. nih.govnih.gov This method allows for the introduction of aryl or heteroaryl groups, such as substituted pyrazoles, onto the pyrimidine core. For example, a (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester can be coupled with a 2,4-dichloropyrimidine (B19661) to yield a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate, which is then ready for further modification. nih.gov

Further diversification can be achieved through late-stage functionalization, where reactions such as reductive amination are used to introduce varied amine substituents onto an aldehyde-functionalized intermediate. nih.gov The combination of these strategies—sequential SNAr, cross-coupling reactions, and late-stage functionalization—enables a comprehensive exploration of the chemical space around the core scaffold.

Synthesis of Pyrimidine Ring-Substituted Analogues

Modifications to the pyrimidine ring itself, at positions C2 and C5, are crucial for fine-tuning the electronic properties, steric profile, and metabolic stability of the compounds. The synthesis of these analogues typically begins with a pre-substituted pyrimidine precursor.

The synthesis often employs a commercially available or readily synthesized di-halogenated pyrimidine. For example, the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives starts with a 5-substituted-2,4-dichloropyrimidine. nih.gov A Suzuki coupling reaction is first used to install a pyrazole ring at the C4 position. nih.gov The resulting 2-chloro-4-(pyrazol-yl)pyrimidine is a key intermediate. nih.gov This intermediate can then undergo a nucleophilic substitution reaction at the C2 position with various amines or other nucleophiles to generate a library of C2-substituted analogues. nih.gov

The nature of the substituent at the C5 position of the pyrimidine ring has been shown to significantly influence biological activity. Structure-activity relationship studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines revealed that small, non-polar substituents at C5 are generally preferred. nih.gov For instance, analogues with hydrogen or fluorine at the C5 position tend to exhibit greater potency than those with a chloro or methyl group. nih.gov

In a different series of 4-(1H-pyrazol-1-yl)pyrimidine derivatives developed as herbicides, substitution at the C6 position (analogous to the phenoxy group in the title compound) was explored extensively. nih.gov While this is not a direct modification of the pyrimidine ring core in the same sense as C2/C5, it highlights the importance of the substitution pattern. Replacing an alkynyloxy group at C6 with alkoxy, amino, alkylthio, or alkylsulfonyl groups led to a decrease in specific herbicidal activities, but compounds with an amino group at this position showed excellent inhibitory activity against weed root growth. nih.gov

Table 1: Effect of Pyrimidine C5-Substituent on CDK2 Inhibitory Activity Data sourced from discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. nih.gov

| Compound | C5-Substituent (R²) | CDK2 Kᵢ (µM) |

| 14 | H | 0.007 |

| 15 | F | 0.005 |

| 23 | Cl | >1 |

| 24 | Me | 0.043 |

This demonstrates that even subtle changes to the pyrimidine ring can have profound effects on biological outcomes.

Synthesis of Phenoxy Moiety-Modified Analogues

Modification of the phenoxy moiety at the C4 position of the pyrimidine ring allows for the exploration of a critical hydrophobic binding region in many biological targets. The general synthesis for these analogues involves the reaction of a 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine intermediate with a diverse panel of substituted phenols.

The key synthetic step is a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine intermediate, itself synthesized from 4,6-dichloropyrimidine and pyrazole, is treated with a selected phenol (B47542) in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like DMF or acetone. nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions.

In the context of EGFR inhibitors with a related pyrazolo[3,4-d]pyrimidine core, modifications to a phenyl group occupying a hydrophobic pocket were shown to be critical for activity. nih.gov Different substituted phenyl structures were utilized to occupy a hydrophobic region of the ATP-binding site, highlighting the importance of optimizing these interactions. nih.gov By analogy, varying the substituents on the phenoxy ring of this compound would systematically probe interactions within a target's binding site, potentially leading to enhanced potency and selectivity.

Synthesis of Pyrazolyl Moiety-Modified Analogues

The pyrazolyl moiety at the C6 position is another key site for structural diversification. Modifications can be introduced either by using pre-functionalized pyrazoles in the initial synthesis or by performing chemical transformations on the pyrazole ring after its attachment to the pyrimidine core.

The most direct approach is to react 4,6-dichloropyrimidine with a variety of substituted pyrazoles. For instance, in the development of herbicidal compounds, 5-methyl-3-(trifluoromethyl)-1H-pyrazole was used to generate the corresponding pyrazolylpyrimidine core. nih.gov Similarly, in the synthesis of CDK2 inhibitors, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester and its C3-methylated counterpart were used in Suzuki coupling reactions to introduce functionalized pyrazoles onto the pyrimidine scaffold. nih.gov

Structure-activity relationship (SAR) studies have demonstrated the profound impact of pyrazole substitution. In the CDK2 inhibitor series, methylation of the pyrazole at the N1 position was tolerated, but methylation at the C3 position led to a significant decrease in inhibitory activity. nih.gov Furthermore, an unmasked pyrazole ring (R³=H) at a different position was found to be important for activity. nih.gov In the herbicide series, the presence of a trifluoromethyl group on the pyrazole ring was a common feature of the most active compounds. nih.gov

Table 2: Effect of Pyrazole and Pyrimidine C6-Substituents on Herbicidal Activity Data sourced from a study on novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives as herbicides. nih.gov

| Compound | Pyrazole Moiety | C6-Substituent | Activity (IC₅₀ against P. alopecuroides root growth) |

| Target Compound | 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl | -N(H)Et | 1.90 mg L⁻¹ |

| Target Compound | 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl | -O-CH₂-C≡CH | > 50 mg L⁻¹ |

These findings underscore the importance of the substitution pattern on the pyrazole ring for achieving desired biological effects.

Systematic Evaluation of Mechanistic Impacts of Structural Variation

The systematic evaluation of structural variations across the pyrimidine, phenoxy, and pyrazolyl moieties provides crucial insights into the molecular interactions governing biological activity. This structure-activity relationship (SAR) analysis is essential for guiding the rational design of more potent and selective compounds.

The mechanistic impact of these variations is often rationalized through molecular modeling and kinase profiling. For example, a docking study of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of EGFR-TK revealed key hydrogen bonding interactions with methionine 793 through N1 of the pyrimidine or N2 of the pyrazole. nih.gov Such studies can explain why certain modifications are beneficial while others are detrimental. The introduction of substituents can influence the compound's ability to form critical hydrogen bonds, engage in hydrophobic interactions, or adopt the correct conformation for binding. nih.govmdpi.com

Kinase inhibitor research has shown that modifications at different positions on the pyrazolyl-pyrimidine scaffold can drastically alter potency and selectivity. In one study, methylation at the C3 position of a pyrazole ring led to a significant drop in CDK2 inhibition, while changing the substituent at the C5 position of the pyrimidine from fluorine to chlorine abolished activity. nih.gov In another series of compounds, the replacement of an alkynyloxy group at C6 of the pyrimidine with an amino group switched the primary herbicidal effect from chlorophyll (B73375) bleaching to root growth inhibition, indicating a potential change in the mechanism of action or target preference. nih.gov

Future Research Directions and Emerging Opportunities for 4 Phenoxy 6 1h Pyrazol 1 Yl Pyrimidine

Development of Novel Synthetic Methodologies for the Compound and its Complex Analogues

The advancement of synthetic organic chemistry is crucial for the exploration of the chemical space around 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine. Future efforts will likely concentrate on creating more efficient, sustainable, and versatile synthetic routes to this scaffold and its more complex derivatives.

One promising avenue is the refinement of one-pot multicomponent reactions (MCRs) . MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. mdpi.com Developing an MCR for this specific pyrimidine (B1678525) scaffold would streamline its production, making it more accessible for broader research and application. mdpi.com

Another key strategy is scaffold hopping , where the core structure is modified to create novel analogues with potentially improved properties. For instance, researchers have successfully used this strategy on fipronil, a phenylpyrazole insecticide, to design new 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net Applying similar principles to this compound could yield analogues with unique biological activities or material properties.

Furthermore, the synthesis of derivatives containing fused heterocyclic systems represents a significant area of development. The creation of compounds like pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine derivatives has demonstrated the potential to generate potent and selective bioactive molecules. nih.govnih.gov Future work could explore the reactivity of the this compound core to construct novel fused systems, expanding the library of available analogues. asianpubs.org

| Synthetic Strategy | Description | Potential Advantage | Relevant Analogues |

| One-Pot Synthesis | Combining multiple reactants in a single vessel to form the final product without isolating intermediates. | Increased efficiency, reduced waste, and shorter reaction times. mdpi.com | Benzopyrano-pyrimidine derivatives. mdpi.com |

| Scaffold Hopping | Replacing a part of the molecular core with a structurally different fragment to generate novel compounds. | Discovery of new intellectual property and potentially improved biological or physical properties. researchgate.net | 4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidines. researchgate.net |

| Fused-Ring Synthesis | Creating additional heterocyclic rings fused to the primary pyrimidine scaffold. | Generation of structurally rigid molecules with potentially high target specificity. nih.gov | Pyrazolo[3,4-d]pyrimidine derivatives. nih.gov |

Advanced Spectroscopic Techniques for Detailed Molecular Insight

To fully understand the structure-function relationships of this compound and its derivatives, advanced spectroscopic techniques coupled with computational methods are indispensable. These tools provide a window into the molecule's electronic structure, conformational dynamics, and interactions with its environment.

An integrated computational approach, leveraging quantum mechanical (QM) methods like Density Functional Theory (DFT), can be used to simulate and interpret spectroscopic data. researchgate.net Such methods allow for the accurate prediction of molecular structures, vibrational frequencies (IR spectra), and electronic transitions (UV-vis spectra). researchgate.net By comparing simulated spectra with experimental data, a deeper understanding of the molecule's properties can be achieved. researchgate.net

Time-resolved fluorescence spectroscopy techniques, including Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Correlation Spectroscopy (FCS), are powerful tools for investigating molecular dynamics. mdpi.com For fluorescent analogues of this compound, these methods could be used to study binding events, conformational changes, and interactions within biological systems in real-time. mdpi.com